(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide
Brand Name: Vulcanchem
CAS No.: 474880-54-1
VCID: VC6549049
InChI: InChI=1S/C18H18N2OS.BrH/c1-14-6-5-9-16(12-14)19-18-20(10-11-21)17(13-22-18)15-7-3-2-4-8-15;/h2-9,12-13,21H,10-11H2,1H3;1H
SMILES: CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br
Molecular Formula: C18H19BrN2OS
Molecular Weight: 391.33

(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide

CAS No.: 474880-54-1

VCID: VC6549049

Molecular Formula: C18H19BrN2OS

Molecular Weight: 391.33

* For research use only. Not for human or veterinary use.

(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide - 474880-54-1

Description

(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide is a thiazole derivative with significant interest in medicinal chemistry, particularly for its potential applications in pharmaceutical development. This compound features a thiazole ring, an imine functional group, and a phenolic structure, making it a subject of interest in various chemical and biological studies.

Chemical Reactions:

  • Nucleophilic Substitution: The imine group can undergo nucleophilic addition reactions.

  • Ring-Opening Reactions: The thiazole ring may participate in ring-opening reactions under certain conditions.

Biological Activity and Potential Applications

(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide is primarily studied for its biological activity, particularly in anticancer research. It may interact with cellular targets through mechanisms that involve disrupting cell proliferation or inducing apoptosis. Data supporting these mechanisms often come from in vitro studies on cancer cell lines.

Potential Therapeutic Applications:

  • Anticancer Agents: Its ability to interact with cancer cells makes it a candidate for anticancer drug development.

  • Pharmacological Studies: Further research is needed to explore its full range of biological activities and potential therapeutic applications.

Scientific Uses and Ongoing Research

This compound is used in various scientific studies, particularly in medicinal chemistry and pharmacology. Ongoing research continues to explore its full range of biological activities and potential therapeutic applications. The compound's unique structure makes it a valuable tool for understanding the pharmacological activities of thiazole derivatives .

Research Directions:

  • Medicinal Chemistry: Exploring its potential as a lead compound for drug development.

  • Pharmacological Studies: Investigating its interactions with biological systems to understand its therapeutic potential.

CAS No. 474880-54-1
Product Name (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide
Molecular Formula C18H19BrN2OS
Molecular Weight 391.33
IUPAC Name 2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide
Standard InChI InChI=1S/C18H18N2OS.BrH/c1-14-6-5-9-16(12-14)19-18-20(10-11-21)17(13-22-18)15-7-3-2-4-8-15;/h2-9,12-13,21H,10-11H2,1H3;1H
Standard InChIKey GTHXFWJDZBXWGI-TVWXOORISA-N
SMILES CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br
Solubility not available
PubChem Compound 18558523
Last Modified Aug 18 2023

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